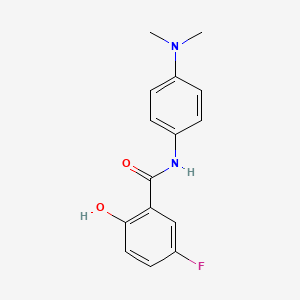
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide is a chemical compound with the molecular formula C13H30I2N2O2 and a molecular weight of 500.1984 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves several steps. The synthetic route typically includes the reaction of trimethylamine with ethylene oxide to form 2-trimethylammonioethyl alcohol. This intermediate is then reacted with 3-(diethylmethylammonio)propionic acid to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions
Applications De Recherche Scientifique
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mécanisme D'action
The mechanism of action of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves its ability to bind to nucleic acids. The compound intercalates between the bases of DNA and RNA, which allows it to be used as a fluorescent stain for identifying dead or damaged cells. This binding disrupts the normal function of the nucleic acids, leading to cell death .
Comparaison Avec Des Composés Similaires
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide can be compared with similar compounds such as propidium iodide and ethidium bromide:
Propidium Iodide: Similar to this compound, propidium iodide is used as a fluorescent stain for identifying dead cells. .
Ethidium Bromide: Ethidium bromide is another nucleic acid stain used in molecular biology. It intercalates between DNA bases and is used for visualizing DNA in gel electrophoresis. .
These comparisons highlight the unique applications and properties of this compound in scientific research.
Propriétés
Numéro CAS |
37637-72-2 |
|---|---|
Formule moléculaire |
C13H30I2N2O2 |
Poids moléculaire |
500.20 g/mol |
Nom IUPAC |
diethyl-methyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-7-15(6,8-2)10-9-13(16)17-12-11-14(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
MTYZOLJPVGVHRL-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CC)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)

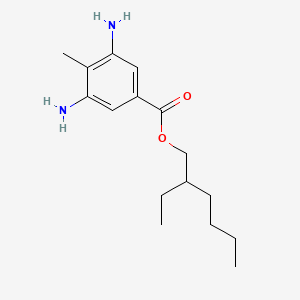

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B13735510.png)
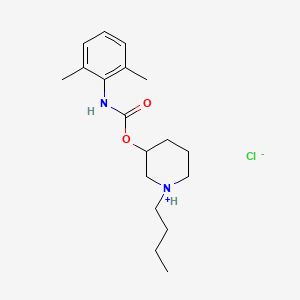
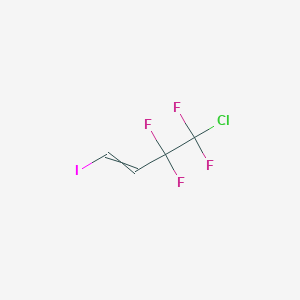
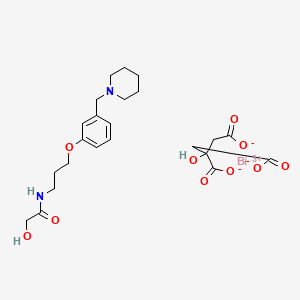

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
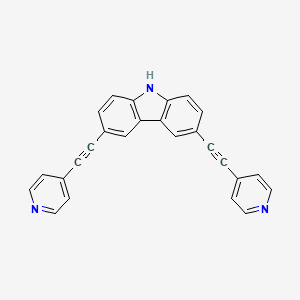
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
